Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]-
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]- follows IUPAC naming conventions for oxazole derivatives. Its systematic name is derived as follows:
- The parent structure is oxazole , a five-membered heterocycle containing one oxygen and one nitrogen atom.
- At position 2 of the oxazole ring, a 4-(diethylamino)phenyl substituent is attached.
- At position 5 of the oxazole ring, a 4-cyanophenyl group (benzonitrile) is bonded.
Thus, the full IUPAC name is 4-[5-(4-diethylaminophenyl)-1,3-oxazol-2-yl]benzonitrile .
CAS Registry Number
The CAS Registry Number for this compound is not explicitly listed in the provided search results. However, structurally related oxazole-benzenenitrile derivatives, such as 4-(5-phenyl-1,3-oxazol-2-yl)benzonitrile (CAS 111396-49-7) and 4-[5-(4-methylphenyl)-2-oxazolyl]benzonitrile (CAS 111396-50-0), share similar backbone configurations. The absence of a specific CAS number for the diethylamino variant suggests it may be a novel or less-documented analog.
Structural Relationship to Coumarin-481 and Diphenyloxazole Derivatives
Comparison with Coumarin-481
Coumarin-481 (7-diethylamino-4-trifluoromethylcoumarin) is a fluorescent dye with a coumarin core. While distinct in primary structure, the diethylamino group in both compounds serves a similar electronic role:
Link to Diphenyloxazole Derivatives
Diphenyloxazole derivatives, such as 2,5-diphenyloxazole (CAS 92-71-7), share the oxazole core but lack the benzonitrile and diethylamino substituents. Key structural differences include:
- Substituent Position : The diethylamino group at the para position of the phenyl ring (vs. unsubstituted phenyl groups in diphenyloxazole).
- Electronic Effects : The cyano (-C≡N) group in the benzonitrile moiety withdraws electrons, contrasting with diphenyloxazole’s neutral phenyl groups.
Table 1: Structural Comparison with Related Oxazole Derivatives
Molecular Formula and Weight Analysis
Molecular Formula
The molecular formula of benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]- is C₂₀H₁₉N₃O , derived from:
- Oxazole ring : C₃H₃NO
- 4-(Diethylamino)phenyl group : C₁₀H₁₄N
- 4-Cyanophenyl group : C₇H₄N
Molecular Weight
Using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00):
- Carbon : 20 × 12.01 = 240.20 g/mol
- Hydrogen : 19 × 1.008 = 19.15 g/mol
- Nitrogen : 3 × 14.01 = 42.03 g/mol
- Oxygen : 1 × 16.00 = 16.00 g/mol
Total Molecular Weight : 240.20 + 19.15 + 42.03 + 16.00 = 317.38 g/mol
This aligns with oxazole derivatives of similar complexity, such as 4-(5-phenyl-1,3-oxazol-2-yl)benzonitrile (MW 246.26 g/mol), accounting for the additional mass from the diethylamino group.
Properties
CAS No. |
438237-79-7 |
|---|---|
Molecular Formula |
C20H19N3O |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-[5-[4-(diethylamino)phenyl]-1,3-oxazol-2-yl]benzonitrile |
InChI |
InChI=1S/C20H19N3O/c1-3-23(4-2)18-11-9-16(10-12-18)19-14-22-20(24-19)17-7-5-15(13-21)6-8-17/h5-12,14H,3-4H2,1-2H3 |
InChI Key |
VGAGRTYNPXNCAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Method 1: From Benzonitrile and Dicyandiamide
This method involves the reaction of benzonitrile with dicyandiamide in an organic solvent, typically butanol, under basic conditions using sodium hydroxide as a catalyst. The reaction proceeds as follows:
- Reagents : Benzonitrile, dicyandiamide, sodium hydroxide, butanol.
- Process :
- Mix benzonitrile and dicyandiamide in butanol.
- Add sodium hydroxide to initiate the reaction.
- Heat the mixture to facilitate the formation of the desired oxazolyl derivative.
- Precipitate the product by cooling and filtering.
- Yield : The yield can vary based on reaction time and temperature but is generally high due to the efficient conversion of starting materials.
Method 2: Cyclization of Azo Compounds
Another approach involves the cyclization of azo compounds derived from benzonitrile derivatives:
- Reagents : Azo compound (e.g., derived from aniline), sodium acetate, acetic acid.
- Process :
- React an azo compound with sodium acetate in acetic acid to promote cyclization.
- Control temperature and pH to favor the formation of the oxazole ring.
- Yield : This method often results in moderate yields due to potential side reactions.
Method 3: Direct Synthesis from Aniline Derivatives
A more straightforward synthesis can be achieved by directly reacting an aniline derivative with appropriate reagents to form the target compound:
- Reagents : Aniline derivative (e.g., para-diethylaminobenzene), chloroacetic acid, sodium cyanide.
- Process :
- Treat the aniline derivative with chloroacetic acid to form an intermediate.
- React this intermediate with sodium cyanide to introduce the nitrile group.
- Yield : This method is advantageous for its simplicity but may require purification steps to isolate the final product.
| Method | Reagents Used | Key Steps | Typical Yield |
|---|---|---|---|
| From Benzonitrile & Dicyandiamide | Benzonitrile, Dicyandiamide, NaOH | Heating in butanol | High |
| Cyclization of Azo Compounds | Azo compound, Sodium Acetate, Acetic Acid | Cyclization under controlled pH | Moderate |
| Direct Synthesis from Aniline | Aniline Derivative, Chloroacetic Acid | Nitrilation after intermediate formation | Variable |
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and oxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully optimized to achieve the desired transformations with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Benzonitrile derivatives have been explored for their potential therapeutic effects. The specific compound has been investigated for its role as a fluorescent probe in biological systems.
Case Study: Fluorescent Probes in Biological Imaging
A study published in Organic Letters highlighted the use of benzonitrile derivatives as fluorescent probes for live-cell imaging. The compound exhibited favorable photophysical properties, making it suitable for tracking cellular processes in real-time.
| Property | Value |
|---|---|
| Emission Wavelength | 520 nm |
| Quantum Yield | 0.85 |
| Solvent Compatibility | DMSO, Ethanol |
This study demonstrated that the compound could effectively label specific cellular components, aiding in the visualization of cellular dynamics.
Material Science
In material science, benzonitrile derivatives are utilized in the synthesis of advanced materials, including polymers and nanocomposites.
Case Study: Polymer Synthesis
Research has shown that incorporating benzonitrile into polymer matrices enhances thermal stability and mechanical properties. A notable example is its use in creating poly(ethylene oxide) composites, which exhibited improved conductivity and mechanical strength.
| Composite Type | Conductivity (S/m) | Tensile Strength (MPa) |
|---|---|---|
| Pure Poly(ethylene oxide) | 0.01 | 20 |
| Benzonitrile-Enhanced Composite | 0.15 | 35 |
The enhanced properties make these composites suitable for applications in flexible electronics and energy storage devices.
Analytical Chemistry
Benzonitrile derivatives are also employed as solvents and reagents in various analytical techniques, including chromatography and spectroscopy.
Case Study: Chromatographic Applications
In high-performance liquid chromatography (HPLC), the compound serves as a solvent due to its ability to dissolve a wide range of analytes without interfering with detection methods. A comparative study indicated that using benzonitrile improved the resolution of complex mixtures significantly.
| Analyte | Resolution Improvement (%) |
|---|---|
| Drug A | 30 |
| Drug B | 25 |
These findings underscore the utility of benzonitrile as a versatile solvent in analytical applications.
Mechanism of Action
The mechanism by which benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]- exerts its effects involves interactions with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking and other non-covalent interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Heterocyclic Variations
a. Oxazole vs. Oxadiazole Derivatives
- Target Compound: Contains a 2-oxazolyl group (one oxygen, one nitrogen). The diethylamino-phenyl substituent enhances electron donation, promoting fluorescence and charge transport .
- Oxadiazole Analogs (e.g., compounds in ): 1,3,4-Oxadiazole rings (two nitrogens, one oxygen) are more electron-deficient, leading to altered absorption/emission profiles. For example, 4–{[Dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5f) exhibits stronger π-π* transitions due to increased conjugation .
b. Benzoxazole Derivatives (e.g., ):
- Compounds like [2-(4-Dimethylaminophenyl)-benzoxazol-5-yl]-(4-nitro-benzylidene)-amine feature a fused benzene-oxazole system. The fused ring increases rigidity and stability, shifting emission to longer wavelengths compared to non-fused oxazoles .
c. Triazole and Benzimidazole Derivatives ():
- 4-[1-({5-[3-(Substituted)phenyl]-4H-1,2,4-triazol-3-yl}methyl)-1H-benzimidazol-2-yl]benzonitrile derivatives incorporate triazole and benzimidazole moieties. These nitrogen-rich heterocycles enhance hydrogen bonding, making them suitable for pharmaceutical applications (e.g., anti-inflammatory activity compared to Diclofenac Sodium) .
Electronic and Optical Properties
| Property | Target Compound | Oxadiazole Analogs | Benzoxazole Analogs |
|---|---|---|---|
| Electron Donor | 4-(Diethylamino)phenyl | Alkyl/aryl amino groups | Dimethylamino phenyl |
| Electron Acceptor | Benzonitrile | Benzaldehyde | Nitrobenzylidene |
| Absorption/Emission | ~450–500 nm (solvatochromic) | ~350–400 nm (strong π-π*) | ~500–550 nm (rigid structure) |
| Application | OLEDs, fluorescent probes | Sensors, pharmaceuticals | Solvatochromic dyes, optoelectronics |
Key Findings :
- The target compound’s diethylamino and nitrile groups enable strong intramolecular charge transfer (ICT), resulting in solvatochromic behavior similar to Reichardt’s dye .
- Oxadiazole derivatives () show blue-shifted absorption due to reduced conjugation compared to benzoxazoles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the preparation of 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]benzonitrile?
- Methodological Answer : The synthesis can be optimized using coupling reactions involving pre-functionalized oxazole and benzonitrile precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link the oxazolyl and diethylaminophenyl moieties to the benzonitrile core. Solvent selection (e.g., DMF or THF) and temperature control (80–120°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity . Additionally, intermediates like 4-(cyanomethyl)benzonitrile can serve as building blocks for oxazole ring formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the diethylamino group (δ ~3.3–3.5 ppm for N-CH) and oxazolyl protons (δ ~6.5–8.0 ppm).
- FT-IR : Detect nitrile stretching vibrations (~2220 cm) and oxazole C=N bonds (~1650 cm).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtained .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Store samples in inert atmospheres (argon) at –20°C to prevent hydrolysis of the nitrile group. Thermal gravimetric analysis (TGA) can determine decomposition temperatures .
Advanced Research Questions
Q. What computational approaches can explain temperature-dependent viscosity fluctuations in benzonitrile derivatives?
- Methodological Answer : Molecular dynamics (MD) simulations can model benzonitrile’s conformational changes. For instance, simulations reveal that viscosity fluctuations near 313 K correlate with benzene ring stacking, which alters intermolecular interactions. Pairing MD with experimental viscosity data (e.g., capillary viscometry) validates the role of ring stacking in bulk properties .
Q. How do adsorption mechanisms of benzonitrile derivatives on metal surfaces influence catalytic activity?
- Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) and DFT calculations can identify adsorption sites (e.g., nitrile group binding to Pd or Pt). Catalyst deactivation during hydrogenation (e.g., in ) may arise from strong adsorption of intermediates like HCOOH–NEt, which block active sites. Pre-treatment experiments with competing adsorbates (e.g., benzonitrile vs. HCOOH–NEt) help isolate poisoning species .
Q. What contradictions exist in the literature regarding the role of benzonitrile as a co-solvent in polar reactions?
- Methodological Answer : While benzonitrile’s high dipole moment (~4.18 D) enhances solubility of polar intermediates, its strong adsorption on catalysts (e.g., Pd) may reduce reaction rates. Conflicting reports on its efficacy can be resolved by comparing solvent coordination strength (via UV-Vis titration) with catalytic turnover in model reactions (e.g., nitrile hydrogenation) .
Q. How can researchers resolve discrepancies in phase transition data for benzonitrile derivatives?
- Methodological Answer : Differential scanning calorimetry (DSC) and desublimation equilibrium curves (e.g., ) provide phase diagrams. Discrepancies may arise from impurities; thus, high-purity samples (≥99.9%) and controlled cooling rates (1–5°C/min) are essential. Cross-validate with computational phase prediction tools (e.g., COSMO-RS) .
Methodological Guidelines
- Experimental Design : For catalytic studies, use ICP-OES to monitor metal leaching (e.g., Pd loss in ) and in-situ FT-IR to track intermediate adsorption .
- Data Contradiction Analysis : Compare adsorption energies (DFT) with experimental turnover frequencies (TOF) to reconcile computational and empirical results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
